molecular formula C11H20ClNO2 B3048664 Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride CAS No. 1788041-48-4

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride

Cat. No. B3048664
CAS RN: 1788041-48-4
M. Wt: 233.73
InChI Key: JQUXXJUDLGLIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C₁₁H₂₀ClNO₂ . It has a molecular weight of 233.12 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride” can be represented by the SMILES notation: O=C(C1(CC2)CCCC2(N)CC1)OC.[H]Cl . This notation indicates the presence of a bicyclic structure with an ester (COOC) and an amine (N) functional group .


Physical And Chemical Properties Analysis

“Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride” has a molecular weight of 233.12 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is in the synthesis of novel compounds. For example, it has been used in the total synthesis of racemic and optically active coronafacic acids, showcasing its utility in constructing complex molecular structures (Ohira, 1984). This demonstrates the compound's versatility in synthetic organic chemistry, enabling the creation of molecules with potential biological activities.

Stereoselective Synthesis

The molecule also plays a crucial role in the stereoselective synthesis of various compounds. For instance, it has been involved in the synthesis of four enantiomers of 2,3-diendo- and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid and their saturated analogues, highlighting its importance in generating molecules with specific stereochemistry, which is crucial in drug design and development (Palkó et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, the compound's derivatives have been synthesized and compared for specificity to certain membrane transport systems in biological cells. This research sheds light on the potential therapeutic applications of these molecules, particularly in understanding how drugs can be designed to target specific cellular pathways (Christensen et al., 1983).

Molecular Scaffold for Drug Design

Furthermore, methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride serves as a molecular scaffold for drug design. The structural diversification of the aminobicyclo[4.3.0]nonane skeleton, for example, showcases the compound's utility in generating diverse molecular architectures that could be pivotal in discovering new therapeutic agents (Mostafa et al., 2017).

Safety and Hazards

The safety data sheet for “Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride” advises to consult a physician in case of exposure and to move out of the dangerous area . It’s important to note that this compound is for research use only and not for human or veterinary use .

properties

IUPAC Name

methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXXJUDLGLIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride

CAS RN

1788041-48-4
Record name Bicyclo[3.2.2]nonane-1-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
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